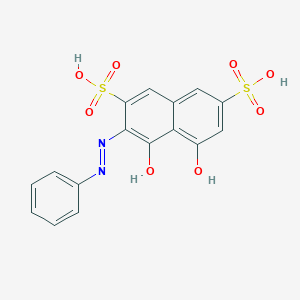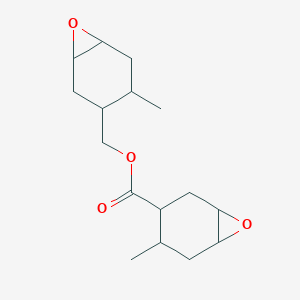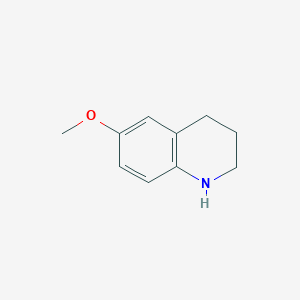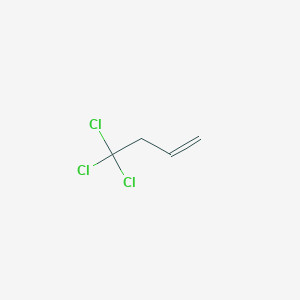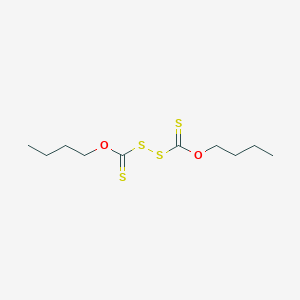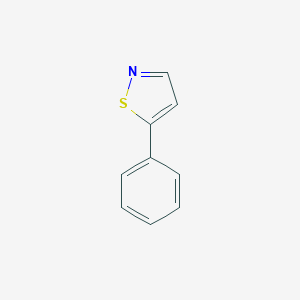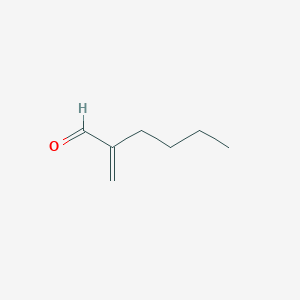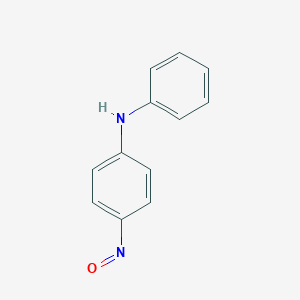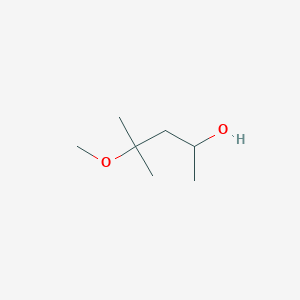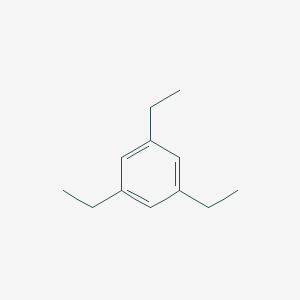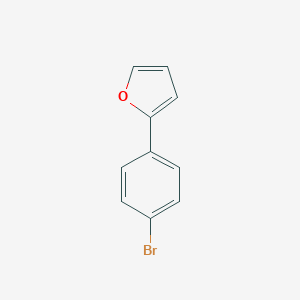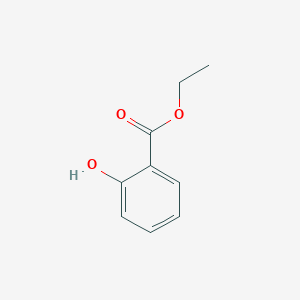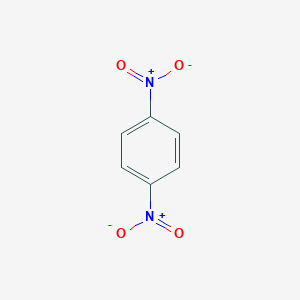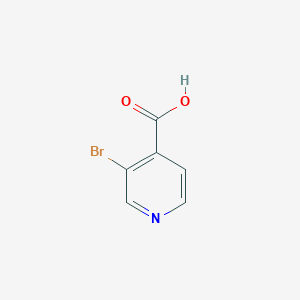![molecular formula C19H23NO2 B086112 (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene CAS No. 1092-95-1](/img/structure/B86112.png)
(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene, also known as DMAT, is a synthetic compound that has been widely studied for its potential use in the treatment of various diseases. DMAT belongs to the class of tetracyclic indole alkaloids and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth and proliferation, and has been found to be overexpressed in many types of cancer. By inhibiting the activity of CK2, (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene may be able to slow down or stop the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene has also been found to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. However, (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene is a highly complex molecule that requires specialized knowledge and expertise to synthesize. Additionally, the exact mechanism of action of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene is not fully understood, which may limit its potential use in the treatment of certain diseases.
Direcciones Futuras
There are several future directions for the study of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Another area of research could focus on the development of new derivatives of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene that exhibit improved anti-tumor activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene involves several steps, including the condensation of tryptamine with an aldehyde, followed by a Pictet-Spengler reaction to form the tetracyclic indole ring system. The final step involves the introduction of a methyl group at the 17th position of the molecule. The synthesis of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene is a complex process that requires specialized knowledge and expertise.
Aplicaciones Científicas De Investigación
(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene has been extensively studied for its potential use in the treatment of cancer. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy.
Propiedades
Número CAS |
1092-95-1 |
|---|---|
Nombre del producto |
(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene |
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
(1S,9S)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene |
InChI |
InChI=1S/C19H23NO2/c1-20-9-8-19-12-15(22-3)6-7-16(19)18(20)10-13-4-5-14(21-2)11-17(13)19/h4-5,7,11-12,18H,6,8-10H2,1-3H3/t18-,19+/m0/s1 |
Clave InChI |
RLBBKMNUJUFWPA-RBUKOAKNSA-N |
SMILES isomérico |
CN1CC[C@@]23C=C(CC=C2[C@@H]1CC4=C3C=C(C=C4)OC)OC |
SMILES |
CN1CCC23C=C(CC=C2C1CC4=C3C=C(C=C4)OC)OC |
SMILES canónico |
CN1CCC23C=C(CC=C2C1CC4=C3C=C(C=C4)OC)OC |
Sinónimos |
5,6,8,14-Tetradehydro-3,6-dimethoxy-17-methylmorphinan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



